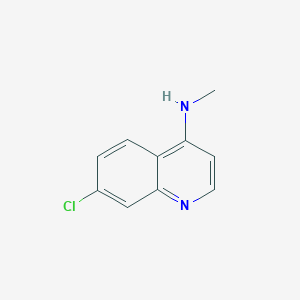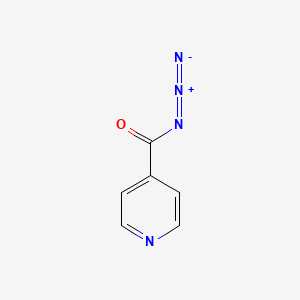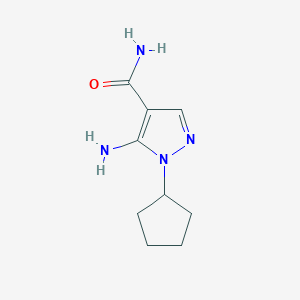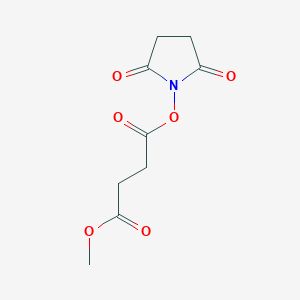
Succinic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester
Descripción general
Descripción
Succinic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester (SAPME) is a type of organic compound belonging to the class of esters. It is a white, crystalline solid with a melting point of 113°C and a boiling point of 336°C. SAPME is soluble in water and most organic solvents. It is a versatile compound that has a wide range of applications in the scientific and medical fields.
Aplicaciones Científicas De Investigación
Bioreactors for Succinic Acid Production
Succinic acid (SA) is identified as a crucial bio-based chemical, with its production from renewable resources offering a sustainable alternative to petroleum-based methods. The design and operation of bioreactors are pivotal in enhancing the efficiency of SA production. Various fermentation strategies, such as the use of immobilized biocatalysts and integrated fermentation-separation systems, have been explored to improve bioreactor performance (Ferone, Raganati, Olivieri, & Marzocchella, 2019).
Sustainable Production and Purification
The shift towards membrane-integrated processes for SA production reflects a broader move away from energy-intensive and polluting chemical methods. The adoption of selective membranes in fermentation processes for SA production has been suggested as a sustainable and economical approach, reducing environmental impact and improving efficiency (Kumar, Basak, & Jeon, 2020).
Chemical Modification and Application Potential
Exploration into the chemical modification of biopolymers like xylan shows the potential for creating new biopolymer ethers and esters, including succinic acid derivatives. These derivatives exhibit unique properties that can be tailored for specific applications, such as drug delivery and antimicrobial agents, highlighting the versatility of succinic acid esters in material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Environmental and Health Sciences
Research into bio-based succinic acid production emphasizes its role as an environmentally friendly platform chemical. The conversion of agricultural waste into SA, utilizing CO2 as a supplement in the process, showcases the environmental benefits and the potential for making the chemical industry more sustainable (Sharma, Sarma, & Brar, 2020).
Insights from In Silico Metabolic Studies
In silico studies on microbial production of SA, particularly focusing on Actinobacillus succinogenes, offer insights into optimizing production processes. These studies highlight the importance of computational methods in identifying strategies to enhance SA yield, demonstrating the value of integrating computational biology into bioprocess optimization (Dessie, Wang, Luo, Wang, & Qin, 2021).
Propiedades
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6/c1-15-8(13)4-5-9(14)16-10-6(11)2-3-7(10)12/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPQKDWJWFACAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549813 | |
| Record name | Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester | |
CAS RN |
52787-46-9 | |
| Record name | Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



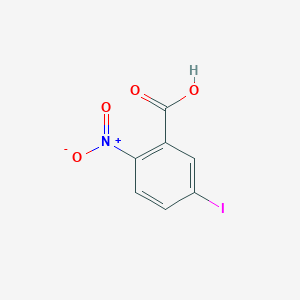
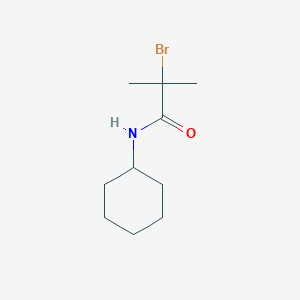
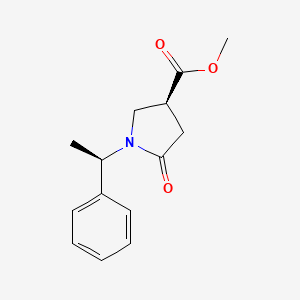
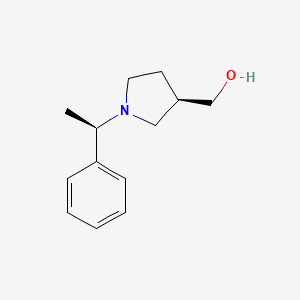
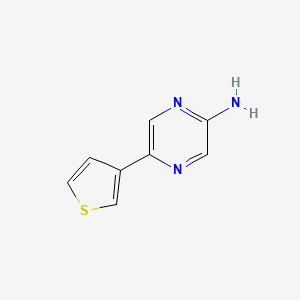
![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)
![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)
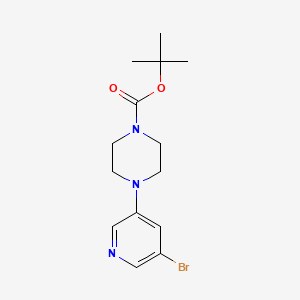
![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)
